molecular formula C23H26ClNO5 B414834 prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414834
M. Wt: 431.9g/mol
InChI Key: RMLZRUKGEGVRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a chloro-hydroxy-methoxyphenyl group, and an allyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenolic esters, such as:

  • 3-chloro-4-hydroxy-5-methoxybenzaldehyde
  • 4-hydroxy-3,5-dimethoxybenzoic acid
  • Quinoline-3-carboxylate derivatives

Uniqueness

What sets prop-2-en-1-yl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9g/mol

IUPAC Name

prop-2-enyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H26ClNO5/c1-6-7-30-22(28)18-12(2)25-15-10-23(3,4)11-16(26)20(15)19(18)13-8-14(24)21(27)17(9-13)29-5/h6,8-9,19,25,27H,1,7,10-11H2,2-5H3

InChI Key

RMLZRUKGEGVRIK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OCC=C

Origin of Product

United States

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